Rabdosiin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rabdosiin is a tetramer of caffeic acid isolated from the stem of Ocimum sanctum . It is known to possess anti-allergic activity, anti-HIV activity, and inhibition on DNA topoisomerase .
Synthesis Analysis
Rabdosiin, a rosmarinic acid dimer with a lignan skeleton, was isolated from the stem of Rabdosia japonica Hara (Labiatae) . The structure of Rabdosiin was determined including the absolute configurations at four asymmetric centers . It was found that the rolC gene affects the production of Rabdosiin irrespective of the methyl jasmonate (MeJA)-mediated and the Ca2±dependent NADPH oxidase pathways .Molecular Structure Analysis
Rabdosiin has a molecular formula of C36H30O16 and an average mass of 718.614 Da . Its structure includes four asymmetric centers .Chemical Reactions Analysis
The rolC gene of Agrobacterium rhizogenes T-DNA, which has been described as an activator of plant secondary metabolism, affects the production of Rabdosiin . It was found that the rolC-transformed cell cultures of both plants yielded two- to threefold less levels of Rabdosiin and rosmarinic acid (RA) than respective control cultures .Physical And Chemical Properties Analysis
Rabdosiin has a molecular weight of 718.62 . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .Scientific Research Applications
1. Pharmacological Activities
Rabdosiin, a caffeic acid metabolite, has been identified as a pharmacologically active compound. It has demonstrated potent anti-HIV and antiallergic activities. Research involving Eritrichium sericeum and Lithospermum erythrorhizon cell cultures showed that rabdosiin has significant effects on plant secondary metabolism. However, the rolC gene, known to activate secondary metabolism in plants, surprisingly decreased rabdosiin levels in these cultures (Bulgakov et al., 2005). Additionally, rabdosiin and its isomers have been identified as non-selective inhibitors of mammalian DNA topoisomerases in vitro, indicating potential in cancer treatment (Kashiwada et al., 1995).
2. Biological Activities and Applications
Rabdosiin derivatives, such as rosmarinic acid, possess various biological activities, including cognitive performance improvement, potential in Alzheimer’s disease prevention, cardioprotective effects, and cancer chemoprevention. The mechanisms behind these effects involve multiple biochemical pathways, suggesting a wide range of therapeutic applications (Bulgakov et al., 2012). Moreover, rabdosiin exhibits high hyaluronidase-inhibitory activity and active oxygen scavenging abilities, contributing to its antiallergic properties (Ito et al., 1998).
3. Therapeutic Potential in Renal Disorders
Eritrichium sericeum callus cultures rich in rabdosiin showed potential in treating renal disorders. These cultures produced significant amounts of rabdosiin and demonstrated efficacy in alleviating symptoms associated with nephritis in animal models (Inyushkina et al., 2007).
properties
CAS RN |
119152-54-4 |
---|---|
Product Name |
Rabdosiin |
Molecular Formula |
C36H30O16 |
Molecular Weight |
718.6 g/mol |
IUPAC Name |
(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1 |
InChI Key |
VKWZFIDWHLCPHJ-SEVDZJIVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Other CAS RN |
119152-54-4 |
synonyms |
rabdosiin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.